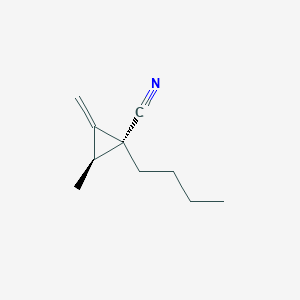
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is a chiral compound with a unique cyclopropane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically require a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
科学的研究の応用
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and stereochemistry in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, facilitating interactions with enzymes and other biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral cyclopropane derivative with different substituents and applications.
(1R,2S)-1-hydroxy-1-phenylpropan-2-yl: A compound with similar stereochemistry but different functional groups and properties.
Uniqueness
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is unique due to its specific combination of a butyl group, a methyl group, and a nitrile group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
827342-56-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-11)8(2)9(10)3/h9H,2,4-6H2,1,3H3/t9-,10-/m0/s1 |
InChIキー |
XPCZVELDXFNXMU-UWVGGRQHSA-N |
異性体SMILES |
CCCC[C@]1([C@H](C1=C)C)C#N |
正規SMILES |
CCCCC1(C(C1=C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


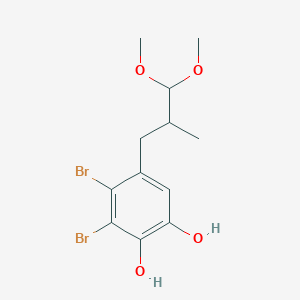
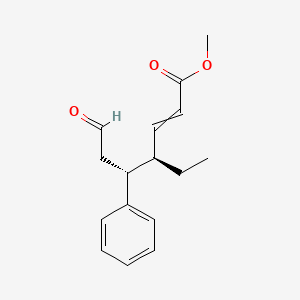
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
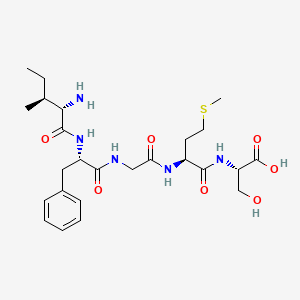
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
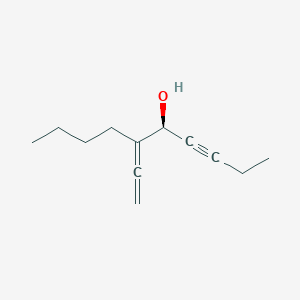
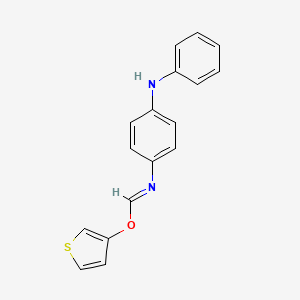
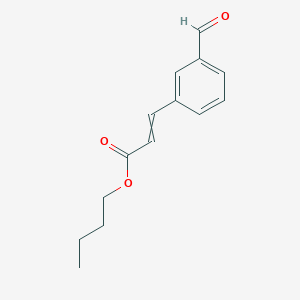
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
